![molecular formula C7H9NS B1521623 2-(2-Thienyl)azetidine CAS No. 777886-76-7](/img/structure/B1521623.png)
2-(2-Thienyl)azetidine
Overview
Description
2-(2-Thienyl)azetidine is a heterocyclic organic compound featuring a fused structure of a thiophene ring and an azetidine ring
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives: The synthesis of this compound often starts with thiophene derivatives. One common method involves the reaction of thiophene with appropriate halides under specific conditions.
Azetidine Formation: The azetidine ring can be formed through cyclization reactions. For instance, reacting a linear precursor with a suitable amine source under high temperatures and pressures can yield the azetidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using catalysts to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups, such as amines.
Substitution: Substitution reactions at the thiophene ring can introduce various substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated thiophenes and other substituted derivatives.
Mechanism of Action
Target of Action
For instance, azacitidine, a pyrimidine nucleoside analogue, has been found to target DNA methyltransferase, impairing DNA methylation .
Mode of Action
Azetidines in general have been shown to exhibit unique reactivity due to their ring strain . For example, azetidine-2-carboxylic acid, an analog of the amino acid proline, has been shown to inhibit the root growth of certain plants when misincorporated during protein biosynthesis .
Biochemical Pathways
For instance, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
Pharmacokinetics
The pharmacokinetic properties of azetidines can be influenced by their ring strain and molecular rigidity .
Result of Action
Azetidines in general have been shown to have various applications, such as in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines is known to be influenced by their ring strain, which can be triggered under appropriate reaction conditions .
Scientific Research Applications
Antimicrobial Activity
2-(2-Thienyl)azetidine has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity.
- Gram-Positive Bacteria : Research indicates that certain derivatives of this compound demonstrate potent activity against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported that the azetidine derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like norfloxacin, suggesting their potential as new antibacterial agents .
- Structure-Activity Relationship (SAR) : The presence and position of substituents on the azetidine ring significantly affect antimicrobial efficacy. For example, compounds with a para-substituted benzyl moiety generally exhibited higher activity compared to those with thienyl substitutions . The absence of chlorine substituents also correlated with increased antibacterial effectiveness against specific strains .
Synthetic Utility
The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization and application in drug development.
- Synthesis Techniques : Recent studies have highlighted efficient synthetic routes for producing this compound. These include cycloaddition reactions and Passerini reactions, which enable the generation of diverse functionalized azetidines . The use of biocatalysts has also been explored to improve yields and selectivity in these reactions.
- Functionalization Potential : The ability to modify the azetidine core allows for the creation of libraries of compounds that can be screened for biological activity. This versatility makes this compound a valuable scaffold in medicinal chemistry .
Drug Development Potential
Given its promising biological activities, this compound is being considered for further development as a pharmaceutical agent.
- Antibacterial Development : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics. Its relatively straightforward synthesis from readily available precursors facilitates further exploration into structure-activity relationships to optimize its pharmacological profile .
- Potential Applications Beyond Antimicrobials : The unique structural features of this compound may also lend themselves to applications in other therapeutic areas, such as anticancer or anti-inflammatory drugs, although more research is needed to elucidate these possibilities.
Data Table: Summary of Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|---|
1 | Staphylococcus aureus | 4 | Comparable to norfloxacin |
2 | Enterococcus faecalis | >512 | Loss of activity with chlorine substituents |
3 | Staphylococcus aureus | 8.6 | Higher activity without ortho chlorine |
Comparison with Similar Compounds
2-(2-Thienyl)azetidine is unique due to its fused thiophene and azetidine rings. Similar compounds include:
2-Thiopheneethanol: Contains a hydroxyl group attached to the thiophene ring.
Thiophene-2-carboxylic acid: Features a carboxylic acid group on the thiophene ring.
Azetidine derivatives: Other azetidine compounds with different substituents.
These compounds share structural similarities but differ in functional groups and properties, highlighting the uniqueness of this compound.
Biological Activity
2-(2-Thienyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and cytotoxic effects against cancer cells.
Chemical Structure
The compound features a thienyl group attached to an azetidine ring, which contributes to its pharmacological properties. The thienyl moiety is known for enhancing the lipophilicity and biological activity of compounds.
Antibacterial Activity
Recent studies have demonstrated that azetidine derivatives, including those with thienyl substitutions, exhibit significant antibacterial activity. Notably:
- Minimum Inhibitory Concentrations (MICs) : Research indicates that this compound derivatives show varying MIC values against different bacterial strains. For example, azetidine derivatives with thienyl groups demonstrated MIC values ranging from to depending on the specific bacterial strain tested .
- Structure-Activity Relationship (SAR) : The presence of the thienyl group has been correlated with enhanced antibacterial potency compared to other substituents. In a comparative study, compounds with 2-thienyl substitutions exhibited better activity against Staphylococcus aureus and Enterococcus faecalis than their non-thienyl counterparts .
Neurotransmitter Interaction
Research has also evaluated the role of this compound in modulating neurotransmitter systems:
- GABA Uptake Inhibition : A study focused on azetidine derivatives found that certain compounds exhibited inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Specifically, derivatives substituted at the 2-position showed IC50 values as low as for GAT-1 transporters . This suggests potential applications in treating neurological disorders by enhancing GABAergic transmission.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines:
- Cancer Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast cancer). The results indicated that at higher concentrations (around ), it exhibited cytotoxic effects .
- IC50 Values : The IC50 values for various azetidine derivatives were reported to be in the range of , indicating a promising potential for further development as anticancer agents .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antibacterial Efficacy : A comparative analysis of thienyl-substituted azetidines showed that compounds with a para-chloro substitution alongside the thienyl group displayed significantly enhanced antibacterial activity against multiple strains of bacteria .
- Neuropharmacological Effects : In a study examining the effects on GABA transporters, compounds featuring the thienyl group were found to selectively inhibit GABA uptake, suggesting their potential as therapeutic agents in anxiety and seizure disorders .
- Cytotoxicity Profiles : Research involving various azetidine derivatives demonstrated that those with thienyl substitutions had varying cytotoxic profiles across different cancer cell lines, indicating selective toxicity that could be leveraged for targeted cancer therapies .
Properties
IUPAC Name |
2-thiophen-2-ylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDXALOYXTXLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655586 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777886-76-7 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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